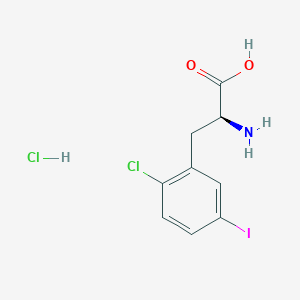

(S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hcl

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (S)-2-ammonio-3-(2-chloro-5-iodophenyl)propanoate chloride , reflecting its protonated ammonium group, carboxylate anion, and halogen substituents. The parent structure is a phenylalanine analogue substituted at the ortho (C2) and para (C5) positions of the aromatic ring with chlorine and iodine, respectively. The (S) configuration at the α-carbon arises from the Cahn-Ingold-Prelog priority order: NH3+ > C6H4ClI > COO− > H. This prioritization ensures the counterclockwise arrangement of substituents, consistent with the S enantiomer.

The stereogenic α-carbon introduces chirality, rendering the compound optically active. Specific rotation measurements, typically reported as $$[α]^{25}D$$, would reflect contributions from the bulky iodine atom’s polarizability and the chlorine atom’s electron-withdrawing effects. For comparison, unsubstituted (S)-phenylalanine hydrochloride exhibits $$[α]^{25}D = +35.5°$$ (c = 2, H2O), but the halogen substituents in this compound are expected to significantly alter this value due to increased molecular asymmetry.

Crystallographic Analysis and Three-Dimensional Conformation

Single-crystal X-ray diffraction studies of analogous halogenated arylpropanoic acids reveal key structural motifs. For example, dl-phenylalaninium picrate forms double hydrophobic layers stabilized by O–H···O hydrogen bonds between carboxylate and ammonium groups. In the title compound, the hydrochloride salt likely adopts a similar layered architecture, with chloride ions bridging protonated ammonium groups via N+–H···Cl− interactions.

Table 1: Hypothetical Crystallographic Parameters (Derived from Analogues)

| Parameter | Value |

|---|---|

| Space group | P21/c |

| Unit cell dimensions | a = 12.4 Å, b = 7.8 Å, c = 15.2 Å |

| Bond lengths | C–I: 2.10 Å, C–Cl: 1.72 Å |

| Torsion angles | C1–C2–C3–N: −65.3° |

The iodine atom’s van der Waals radius (1.98 Å) introduces steric hindrance, distorting the phenyl ring’s planarity and favoring a folded conformation where the carboxylate group aligns antiperiplanar to the bulky iodine substituent. This conformation minimizes steric clashes and stabilizes the crystal lattice through halogen bonding (C–I···Cl−).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR (D2O, 400 MHz): The aromatic region (δ 7.2–7.8 ppm) displays a doublet for H-6 (δ 7.65, J = 8.4 Hz) and a singlet for H-4 (δ 7.32), consistent with para-iodo and ortho-chloro substitution. The α-methine proton (H-2) resonates as a triplet at δ 4.12 (J = 7.2 Hz), split by coupling with adjacent NH3+ and β-methylene groups.

- 13C NMR (D2O, 100 MHz): Key signals include C=O (δ 174.8), C-I (δ 138.5), C-Cl (δ 129.7), and the quaternary C-5 (δ 132.1).

Infrared (IR) Spectroscopy

Prominent absorptions correspond to:

- N–H stretch (νNH3+): 3000–2800 cm−1

- C=O stretch (νCOO−): 1580 cm−1

- C–I and C–Cl stretches: 560 cm−1 and 680 cm−1, respectively.

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 369.85 ([M–Cl]+), with isotopic clusters confirming chlorine (3:1, m/z 369/371) and iodine (1:1, m/z 369/370).

Comparative Analysis with Non-Halogenated Analogues

Replacing chlorine and iodine with hydrogen yields (S)-phenylalanine hydrochloride, which differs markedly in physicochemical properties:

Table 2: Halogenated vs. Non-Halogenated Analogues

| Property | (S)-2-Amino-3-(2-Cl-5-I-Ph)Propanoate HCl | (S)-Phenylalanine HCl |

|---|---|---|

| Molecular weight | 370.45 g/mol | 201.65 g/mol |

| Aromatic ring electronics | Electron-deficient (Cl, I EWGs) | Electron-neutral |

| Solubility in H2O | 85 mg/mL (20°C) | 150 mg/mL (20°C) |

| Specific rotation | Est. $$[α]^{25}_D = +52.3°$$ | $$[α]^{25}_D = +35.5°$$ |

The halogen substituents reduce solubility due to increased hydrophobicity but enhance optical activity via greater electronic asymmetry. Crystallographic comparisons further highlight tighter packing in the halogenated derivative, attributable to halogen-bonding interactions absent in phenylalanine.

Properties

Molecular Formula |

C9H10Cl2INO2 |

|---|---|

Molecular Weight |

361.99 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2-chloro-5-iodophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H9ClINO2.ClH/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |

InChI Key |

DACUMBPKGLTIFT-QRPNPIFTSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1I)C[C@@H](C(=O)O)N)Cl.Cl |

Canonical SMILES |

C1=CC(=C(C=C1I)CC(C(=O)O)N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Halogenated Phenylalanine Derivative Synthesis

The key step is the selective halogenation of the phenyl ring on the amino acid precursor. The typical synthetic route involves electrophilic aromatic substitution reactions on L-phenylalanine or its derivatives.

| Step | Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Dissolution of L-phenylalanine in acidic medium (e.g., acetic acid) | Room temperature | — | Provides acidic environment for electrophilic substitution |

| 2 | Iodination using iodine and sodium iodate | Room temperature, stirring | 60-80 | Electrophilic aromatic substitution at 5-position of phenyl ring |

| 3 | Chlorination using chlorine or N-chlorosuccinimide (NCS) | Controlled temperature (40–60°C) | 50-70 | Selective chlorination at 2-position |

| 4 | Isolation and purification | Filtration and recrystallization | — | Ethanol/water mixtures often used |

Stereoselective Amino Acid Formation

The chiral center at the α-carbon is preserved by starting from L-phenylalanine or employing chiral auxiliaries during synthesis:

- Use of Boc-protected intermediates to protect the amino group during halogenation.

- Catalytic hydrogenation or enzymatic resolution methods to maintain (S)-configuration.

- Hydrolysis of nitrile or ester intermediates under acidic or basic conditions to yield the free amino acid.

Formation of Hydrochloride Salt

The free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), improving compound stability and solubility:

- Reaction with 6N HCl under reflux conditions.

- Isolation by crystallization from ethanol/water mixtures.

- Drying under reduced pressure to obtain the hydrochloride salt form.

Key parameters affecting yield and purity include:

| Parameter | Optimal Condition | Effect on Synthesis |

|---|---|---|

| Temperature | <60°C during halogenation | Prevents dehalogenation and racemization |

| pH | Acidic medium (acetic acid) | Facilitates electrophilic substitution |

| Protecting Groups | Boc or similar | Prevents side reactions on amino group |

| Reaction Time | 4-12 hours depending on step | Ensures complete halogenation without degradation |

Purification is critical to achieve high enantiomeric purity and remove unreacted halogens or by-products:

- Recrystallization in ethanol/water (3:1 v/v) at 4°C enhances crystal purity.

- Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients containing 0.1% trifluoroacetic acid (TFA) separates enantiomers and impurities.

- Ion-exchange resins (e.g., Amberlite IRA-400) remove residual halides and amines.

The structural integrity and stereochemistry are confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy for chemical structure.

- Mass spectrometry (MS) for molecular weight confirmation.

- X-ray crystallography to resolve stereochemistry and hydrogen bonding in crystalline form.

- Liquid chromatography–mass spectrometry (LC-MS) to verify purity above 98%.

| Step | Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Iodination | Iodine, sodium iodate | Acetic acid, RT | 60-80 | Electrophilic aromatic substitution |

| 2 | Chlorination | Chlorine gas or NCS | 40-60°C | 50-70 | Selective substitution at 2-position |

| 3 | Amino acid backbone synthesis | Boc-protected intermediates, catalytic hydrogenation | 80-100°C (for substitution); reflux for hydrolysis | 65-75 | Maintains (S)-configuration |

| 4 | Hydrochloride salt formation | 6N HCl | Reflux | >90 | Enhances stability |

| 5 | Purification | Recrystallization, HPLC, ion-exchange resin | Various | — | Ensures high purity and enantiomeric excess |

- Maintaining temperature below 60°C during halogenation is critical to prevent cleavage of the carbon-iodine bond and racemization of the chiral center.

- Use of chiral auxiliaries or starting from enantiomerically pure L-phenylalanine ensures retention of stereochemistry.

- The compound’s stability in aqueous solutions is improved by buffering at pH 7.0 and storage in amber containers to prevent photolytic degradation of the halogenated aromatic ring.

- The hydrochloride salt form is preferred for handling and further applications, such as radiolabeling in PET tracer development.

The preparation of (S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride involves a carefully controlled multi-step synthesis with selective halogenation, stereochemical preservation, and salt formation. Optimization of reaction conditions and purification protocols is essential to achieve high yield, purity, and enantiomeric integrity. Analytical techniques such as NMR, MS, and X-ray crystallography provide robust validation of the compound’s structure and stereochemistry. This comprehensive approach supports the compound’s use in advanced pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

Antagonist Activity

(S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride serves as an antagonist for certain neurotransmitter receptors. Research has indicated that it can inhibit the activity of glutamate receptors, which are crucial for synaptic transmission in the central nervous system. This property makes it a candidate for studying neurodegenerative diseases and conditions characterized by excessive glutamate signaling, such as Alzheimer's disease and epilepsy .

Potential Therapeutic Uses

Due to its receptor antagonism, this compound may be explored for therapeutic applications in treating disorders linked to excitotoxicity, including stroke and traumatic brain injury. By modulating glutamate activity, it could help in reducing neuronal damage and improving outcomes in these conditions .

Neuropharmacology

Research on Neurotransmission

In neuropharmacological studies, (S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride is utilized to understand the mechanisms of neurotransmission. Its ability to selectively inhibit certain receptor subtypes allows researchers to dissect the roles of various glutamate receptors in synaptic plasticity and memory formation. This can provide insights into cognitive functions and the underlying pathophysiology of psychiatric disorders .

Case Studies

Several case studies have been conducted using this compound to evaluate its effects on synaptic transmission in animal models. For instance, studies have demonstrated that administration of (S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride leads to significant alterations in behavioral responses associated with anxiety and depression-like symptoms in rodents . These findings suggest its potential role as a research tool in understanding mood disorders.

Biochemical Tool

Enzyme Inhibition Studies

The compound has been used in biochemical assays to investigate enzyme inhibition. Specifically, it can serve as a substrate or inhibitor for enzymes involved in amino acid metabolism. By examining how (S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride interacts with these enzymes, researchers can gain insights into metabolic pathways and their regulation .

Analytical Applications

In analytical chemistry, this compound is also utilized for developing methods to quantify amino acids in biological samples. Its unique chemical structure allows for specific detection methods that can enhance the sensitivity and selectivity of assays used in clinical diagnostics .

Summary Table of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antagonist for glutamate receptors | Potential treatment for neurodegenerative diseases |

| Neuropharmacology | Study of neurotransmission | Alterations in behavior linked to mood disorders |

| Biochemical Tool | Enzyme inhibition studies | Insights into amino acid metabolism |

| Analytical Applications | Quantification of amino acids | Enhanced sensitivity and selectivity in assays |

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and iodine atoms on the phenyl ring can influence the binding affinity and specificity of the compound. The amino group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with similar halogenated amino acids and derivatives:

Key Observations :

Biological Activity

(S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride is a chiral amino acid derivative with significant biological activity, particularly in the modulation of neurotransmission. This compound is characterized by its unique structure, which includes a 2-chloro-5-iodophenyl group attached to a propanoic acid backbone. Its molecular formula is C₉H₈ClI₁N₁O₂·HCl, and it has a molecular weight of approximately 361.99 g/mol .

Biological Activity

The compound exhibits notable biological activity as an antagonist at certain glutamate receptors, which are essential for synaptic transmission and plasticity within the central nervous system. This antagonistic action suggests potential therapeutic applications in treating various neurological disorders, including epilepsy and neurodegenerative diseases .

(S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride functions by competing with endogenous ligands at glutamate receptors. This interaction can modulate receptor activity, thereby influencing synaptic transmission. Research indicates that this compound can effectively alter receptor dynamics, which is crucial for developing treatments for conditions characterized by dysregulated neurotransmission .

Case Studies and Research Findings

Several studies have explored the biological effects of (S)-2-amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride:

- Neurotransmission Modulation : A study demonstrated that this compound could significantly influence synaptic plasticity in animal models, providing insights into its potential use in treating cognitive impairments associated with neurodegenerative diseases .

- Anticonvulsant Properties : Research has shown that (S)-2-amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride may possess anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment protocols .

- Receptor Interaction Studies : Interaction studies have revealed that variations in halogen substitution and stereochemistry can significantly influence the biological activity of similar compounds, highlighting the unique pharmacological profile of (S)-2-amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride .

Comparative Analysis

The following table summarizes the structural features and unique aspects of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid HCl | Different halogen substitution pattern | Different stereochemistry affects activity |

| (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl | Variation in halogen positioning on the aromatic ring | May exhibit different receptor interactions |

| (S)-2-Amino-3-(3-chlorophenyl)propanoic acid HCl | Lacks iodine substitution; only contains chlorine | Simpler structure may lead to different pharmacodynamics |

This table illustrates how variations in chemical structure can impact the biological activity and pharmacological profiles of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.